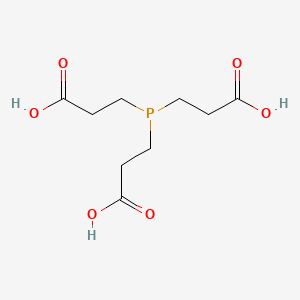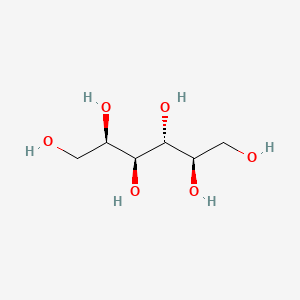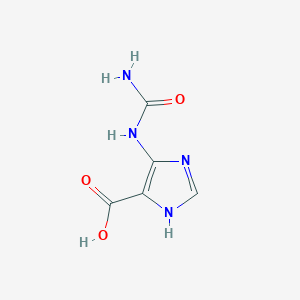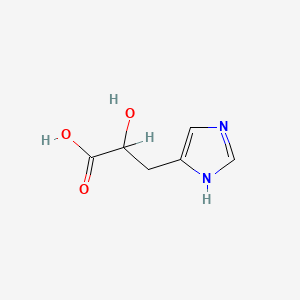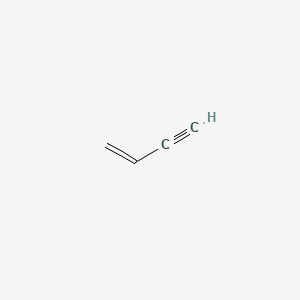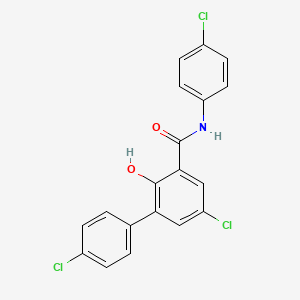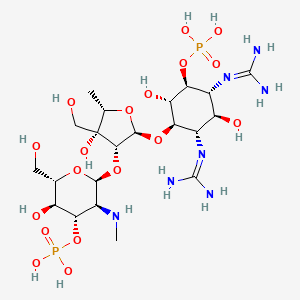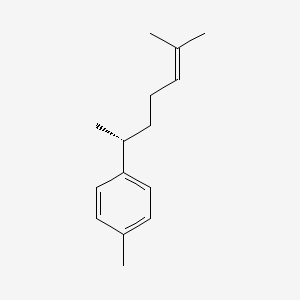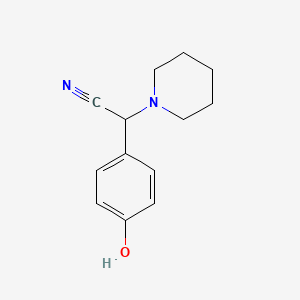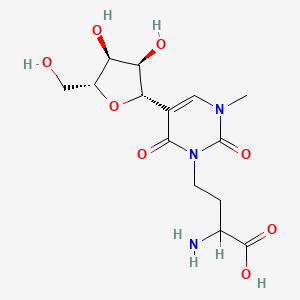
3-(3-Amino-3-carboxypropyl)-1-methylpseudouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Amino-3-carboxypropyl)-1-methylpseudouridine is a highly conserved modification found in variable- and D-loops of tRNAs . It plays critical roles in tRNA stability and functions .
Synthesis Analysis
The synthesis of 3-(3-Amino-3-carboxypropyl)-1-methylpseudouridine involves a functionally uncharacterized YfiP protein, which acts as the SAM-dependent 3-amino-3-carboxypropyl transferase catalyzing this modification . The introduction of the acp 3 U-47 modification in E. coli tRNAs is promoted by the presence of the m 7 G-46 modification as well as by growth in rich medium .Molecular Structure Analysis
The molecular formula of 3-(3-Amino-3-carboxypropyl)-1-methylpseudouridine is C13H19N3O8 . An acp3U derivative, 1-methyl-3-(3-amino-3-carboxypropyl) pseudouridine (m1acp3Ψ), is present at the P-site of the small subunit of the eukaryotic and archaeal ribosome .Chemical Reactions Analysis
The chemical reaction involving 3-(3-Amino-3-carboxypropyl)-1-methylpseudouridine is catalyzed by a SAM-dependent 3-amino-3-carboxypropyl transferase . This enzyme introduces the acp 3 U modification at position 47 in the variable loop of eight E. coli tRNAs .Physical And Chemical Properties Analysis
The average mass of 3-(3-Amino-3-carboxypropyl)-1-methylpseudouridine is 345.305 Da, and its mono-isotopic mass is 345.117218 Da .Safety And Hazards
Zukünftige Richtungen
While the current understanding of 3-(3-Amino-3-carboxypropyl)-1-methylpseudouridine is extensive, there are still areas that require further investigation. For instance, the exact role of this compound in the stability and function of tRNAs is not fully understood . Future research could focus on elucidating these mechanisms and exploring potential applications in biotechnology and medicine.
Eigenschaften
CAS-Nummer |
52777-29-4 |
|---|---|
Produktname |
3-(3-Amino-3-carboxypropyl)-1-methylpseudouridine |
Molekularformel |
C14H21N3O8 |
Molekulargewicht |
359.33 g/mol |
IUPAC-Name |
2-amino-4-[5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]butanoic acid |
InChI |
InChI=1S/C14H21N3O8/c1-16-4-6(11-10(20)9(19)8(5-18)25-11)12(21)17(14(16)24)3-2-7(15)13(22)23/h4,7-11,18-20H,2-3,5,15H2,1H3,(H,22,23)/t7?,8-,9-,10-,11+/m1/s1 |
InChI-Schlüssel |
CTPQMQZKRWLMRA-LYTXVXJPSA-N |
Isomerische SMILES |
CN1C=C(C(=O)N(C1=O)CCC(C(=O)O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES |
CN1C=C(C(=O)N(C1=O)CCC(C(=O)O)N)C2C(C(C(O2)CO)O)O |
Kanonische SMILES |
CN1C=C(C(=O)N(C1=O)CCC(C(=O)O)N)C2C(C(C(O2)CO)O)O |
Andere CAS-Nummern |
56889-16-8 |
Synonyme |
3-(3-amino-3-carboxypropyl)-1-methylpseudouridine ACPMPSU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



